Ethyl N-(2-aminoethyl)carbamate
Description
Ethyl N-(2-aminoethyl)carbamate (CAS No. 36553-29-4) is a carbamate derivative with the molecular formula C₅H₁₂N₂O₂ and a molecular weight of 132.16 g/mol. Structurally, it consists of an ethyl carbamate group linked to a 2-aminoethyl moiety. This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry. For example, it serves as a precursor for synthesizing catalytic monomers in polymeric organocatalysts (e.g., acrylate derivatives for Knoevenagel reactions) and as a building block for antitrypanosomal agents . Its tert-butyl-protected analog, tert-butyl N-(2-aminoethyl)carbamate, is widely employed in peptide synthesis due to its stability and controlled deprotection properties .
Properties
Molecular Formula |
C5H12N2O2 |
|---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
ethyl N-(2-aminoethyl)carbamate |
InChI |
InChI=1S/C5H12N2O2/c1-2-9-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8) |
InChI Key |
ADYWUAMYLMRHRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NCCN |
Origin of Product |
United States |
Scientific Research Applications
Antineoplastic Agent
Historically, ethyl carbamate was utilized as an antineoplastic agent for treating multiple myeloma. However, its use was discontinued after it was classified as carcinogenic. Despite this, there are ongoing studies to evaluate its effects on cancer cells, particularly in laboratory settings where it has been used as a solvent for other therapeutic agents .
Anesthetic in Animal Studies
Ethyl carbamate is frequently employed as an anesthetic in animal experiments due to its long duration of action. Research indicates that it can keep animals anesthetized for extended periods without significantly affecting neuronal activity compared to other anesthetics like isoflurane . This property makes it valuable for studies requiring prolonged anesthesia.
Chemical Intermediate
In industrial chemistry, ethyl N-(2-aminoethyl)carbamate serves as a precursor for synthesizing various compounds, including amino resins and crosslinking agents used in textiles. Its role as a solvent and intermediate in the production of pesticides and pharmaceuticals highlights its versatility .
Case Studies
Several studies illustrate the applications of this compound in research:
Case Study 1: Anticancer Activity
A study explored the anticancer properties of derivatives of ethyl carbamate against different cancer cell lines. The results indicated significant cytotoxicity, with varying levels of cell viability observed:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| Ethyl Carbamate Derivative A | HepG2 (Liver Cancer) | 35.01 |
| Ethyl Carbamate Derivative B | MCF-7 (Breast Cancer) | 39.22 |
| Doxorubicin (Control) | HepG2 | 0.62 |
These findings suggest that derivatives of ethyl carbamate could have promising anticancer potential when compared to established treatments like doxorubicin .
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of this compound against various pathogens using the well diffusion method:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| Ethyl Carbamate Derivative A | E. coli | 10.5 | 280 |
| Ethyl Carbamate Derivative B | S. aureus | 13 | 265 |
The results indicate that certain derivatives exhibit notable antibacterial effects, suggesting potential applications in developing new antimicrobial agents .
Industrial Applications
This compound's role extends beyond biomedical uses into industrial applications:
- Textile Industry : Used as a crosslinking agent to produce "wash-and-wear" fabrics.
- Pharmaceuticals : Serves as an intermediate in synthesizing various drugs and therapeutic agents.
- Pesticides : Functions as a solvent or intermediate in pesticide formulation.
Comparison with Similar Compounds
Ethyl Carbamate (Urethane)
Differences :
- The aminoethyl group in this compound enhances its utility in drug design, enabling conjugation with pharmacophores (e.g., benzamide derivatives targeting Trypanosoma brucei ).
Vinyl Carbamate
Differences :
- Vinyl carbamate’s unsaturated structure confers higher reactivity and carcinogenicity, inducing tumors in multiple organs at lower doses .
tert-Butyl N-(2-aminoethyl)carbamate
| Property | This compound | tert-Butyl N-(2-aminoethyl)carbamate |
|---|---|---|
| Protection Group | None | tert-Butoxycarbonyl (Boc) |
| Stability | Reactive amino group | Stable under basic conditions |
| Applications | Direct synthesis of amines | Protected intermediate in peptide chemistry |
Differences :
- The Boc-protected derivative is preferred in solid-phase peptide synthesis due to its stability, whereas the unprotected this compound is more reactive but requires careful handling .
N-(2-Hydroxyethyl)carbamate Derivatives
Differences :
- Substituting the amino group with a hydroxy group drastically alters biological activity. For instance, N-(2-hydroxyethyl)arachidonylamide (anandamide) binds cannabinoid receptors, while N-(2-aminoethyl) derivatives show negligible affinity .
Preparation Methods
Reaction Mechanism
-
Base-Assisted Deprotonation : Ethylenediamine reacts with a base (e.g., triethylamine, KCO) to form a reactive amine salt.
-
Nucleophilic Attack : The deprotonated amine attacks the electrophilic carbonyl carbon of ethyl chloroformate, displacing chloride and forming the carbamate bond.
Key Conditions
-
Solvent : Tetrahydrofuran (THF), dichloromethane (DCM), or methanol.
-
Temperature : 0°C to room temperature.
-
Stoichiometry : Controlled 1:1 molar ratio to prevent over-alkylation.
Example Protocol
Ethylenediamine (1 equiv) and triethylamine (1 equiv) in THF at 0°C are treated dropwise with ethyl chloroformate (1 equiv). After stirring for 2 hours, the mixture is washed with HCl (1M), NaHCO, and brine. The product is isolated via vacuum distillation or recrystallization.
Data Table 1: Chloroformate Method Optimization
Advantages : High yields, short reaction time.
Limitations : Requires careful stoichiometry to avoid di-substitution.
Carbonate Ester Aminolysis
This method employs ethyl carbonate and ethylenediamine in the presence of Lewis acid catalysts.
Reaction Mechanism
-
Catalytic Activation : Lewis acids (e.g., uranyl nitrate) polarize the carbonate ester, enhancing electrophilicity.
-
Amine Attack : Ethylenediamine nucleophilically attacks the activated carbonyl, releasing ethanol and forming the carbamate.
Key Conditions
-
Catalyst : Uranyl nitrate, FeCl, or RuCl.
-
Temperature : 80–100°C.
-
Byproduct Removal : Ethanol is distilled off to drive equilibrium.
Example Protocol
Ethylenediamine (1 equiv) and uranyl nitrate (5 mol%) are heated with diethyl carbonate (2 equiv) at 80°C for 12 hours. The mixture is filtered, and the product is purified via column chromatography.
Data Table 2: Carbonate Method Optimization
Advantages : Avoids hazardous chloroformates; scalable.
Limitations : Moderate yields, requires high temperatures.
Reductive Amination of Ethyl Glyoxylate
A two-step process involving imine formation followed by reduction.
Reaction Mechanism
-
Imine Formation : Ethylenediamine reacts with ethyl glyoxylate to form an imine intermediate.
-
Reduction : The imine is reduced (e.g., H/Pd-C) to the carbamate.
Example Protocol
Ethylenediamine (1 equiv) and ethyl glyoxylate (1 equiv) are stirred in THF with molecular sieves (4Å) at 0°C for 1 hour. The mixture is filtered and hydrogenated under H (1 atm) with Pd/C (10%) for 6 hours. The product is isolated via filtration and evaporation.
Data Table 3: Reductive Amination Results
Advantages : High selectivity for mono-substitution.
Limitations : Multi-step synthesis; requires specialized equipment.
Enzymatic Carbamation
Emerging approaches use lipases or proteases to catalyze carbamate formation under mild conditions.
Example Protocol
Ethylenediamine (1 equiv) and diethyl carbonate (2 equiv) are incubated with immobilized Candida antarctica lipase B (CAL-B) in hexane at 37°C for 24 hours. The enzyme is filtered, and the product is purified via solvent evaporation.
Data Table 4: Enzymatic Method Optimization
Advantages : Eco-friendly; ambient conditions.
Limitations : Low yields; limited substrate scope.
Comparative Analysis of Methods
| Method | Yield Range (%) | Scalability | Safety Concerns | Cost |
|---|---|---|---|---|
| Chloroformate | 67–92 | High | Chloroformate toxicity | $$ |
| Carbonate Aminolysis | 65–72 | Moderate | High temps | $ |
| Reductive Amination | 65–78 | Low | H handling | $$$ |
| Enzymatic | 48–55 | Low | Minimal | $$ |
Industrial-Scale Considerations
-
Chloroformate Method : Preferred for high-throughput production due to rapid kinetics, but requires rigorous safety protocols.
-
Carbonate Method : Suitable for facilities with distillation capabilities to remove ethanol.
Q & A
Basic Question: What are the recommended synthetic methodologies for Ethyl N-(2-aminoethyl)carbamate, and how do reaction conditions influence yield?
Answer:
this compound can be synthesized via carbamate-forming reactions. A common approach involves reacting 2-aminoethylamine with ethyl chloroformate or ethyl carbonates under controlled alkaline conditions (pH 8–10) to minimize side reactions like oligomerization . Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) are critical for optimizing yield. For example, dropwise addition of ethyl chloroformate to a cooled amine solution reduces exothermic side reactions, achieving yields >75% . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.
Basic Question: How is this compound characterized structurally, and what analytical techniques are essential for validation?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR : -NMR identifies carbamate protons (δ 1.2–1.4 ppm for ethyl group, δ 3.3–3.5 ppm for -NH-CH-) and amine protons (δ 1.8–2.2 ppm). -NMR confirms the carbamate carbonyl (δ 155–160 ppm) .
- FT-IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C-O-C stretch) validate the carbamate group .
- Mass Spectrometry : ESI-MS or GC-MS detects the molecular ion [M+H] at m/z 161.1 and fragments like m/z 116.1 (loss of ethyl group) .
Advanced Question: What metabolic pathways activate this compound into potential carcinogens, and how do these compare across species?
Answer:
Ethyl carbamates undergo cytochrome P450-mediated oxidation to form vinyl carbamate epoxide, a DNA-reactive metabolite. Rodent studies show hepatic CYP2E1 as the primary enzyme, generating adducts at guanine N7 positions . Human hepatocyte models indicate similar metabolic activation but lower catalytic efficiency (V 2.1 nmol/min/mg in humans vs. 5.8 in mice), suggesting species-specific carcinogenic risks . Comparative studies require in vitro microsomal assays coupled with LC-MS/MS quantification of DNA adducts (e.g., 7-(2-oxoethyl)guanine) to assess interspecies variability .
Advanced Question: How do conflicting data on this compound’s stability under varying pH and temperature conditions arise, and how can these discrepancies be resolved?
Answer:
Stability studies report half-life variations due to:
- pH : Degradation accelerates in acidic conditions (t = 12 h at pH 2) vs. alkaline (t = 48 h at pH 9), attributed to hydrolysis of the carbamate ester .
- Temperature : At 40°C, decomposition rates increase 3-fold compared to 25°C .
Discrepancies arise from matrix effects (e.g., buffer ions catalyzing hydrolysis) or analytical methods (HPLC vs. GC). Standardizing conditions (e.g., 0.1 M phosphate buffer, 25°C) and using stability-indicating assays (e.g., HPLC-UV with peak purity analysis) improve reproducibility .
Advanced Question: What experimental strategies are used to analyze this compound’s role in biological systems, particularly its interaction with cellular targets?
Answer:
- In vitro binding assays : Fluorescence polarization or SPR quantify binding affinity to proteins like acetylcholinesterase (IC ~ 15 µM) .
- Cellular uptake studies : Radiolabeled -Ethyl N-(2-aminoethyl)carbamate tracks intracellular accumulation in HEK293 cells, with LC-MS/MS quantifying metabolites .
- Transcriptomic profiling : RNA-seq of exposed cell lines (e.g., HepG2) identifies upregulated pathways (e.g., oxidative stress response genes like NRF2) .
Advanced Question: How can researchers reconcile contradictions in toxicological data between in vitro and in vivo models for this compound?
Answer:
Discrepancies often stem from:
- Metabolic differences : In vitro models lack full metabolic networks (e.g., hepatic detoxification enzymes), overestimating toxicity. Co-culturing hepatocytes with target cells improves relevance .
- Dose extrapolation : Allometric scaling (e.g., mg/kg to µM) must account in vivo clearance rates. Physiologically based pharmacokinetic (PBPK) modeling bridges this gap .
- Endpoint selection : In vitro assays (e.g., Ames test) may miss organ-specific effects observed in rodent carcinogenicity studies. Multi-omics integration (proteomics, metabolomics) enhances mechanistic understanding .
Advanced Question: What computational methods are employed to predict this compound’s reactivity and potential mutagenicity?
Answer:
- Density Functional Theory (DFT) : Calculates electrophilicity indices (ω) to predict reactivity with nucleophilic DNA sites. For this compound, ω = 1.7 eV, indicating moderate mutagenic potential .
- Molecular docking : Simulates binding to DNA repair enzymes (e.g., O-alkylguanine-DNA alkyltransferase) to assess interference .
- QSAR models : Training datasets (e.g., EPA’s ToxCast) correlate structural descriptors (e.g., logP, polar surface area) with Ames test outcomes, achieving >80% accuracy .
Advanced Question: How do researchers design experiments to differentiate this compound’s direct vs. indirect genotoxic effects?
Answer:
- Comet assay with metabolic activation : Compare DNA damage in HepG2 cells ± S9 mix (liver homogenate) to distinguish direct strand breaks from metabolite-induced damage .
- Transgenic rodent models : Use gpt delta mice to quantify in vivo mutations in target organs (e.g., liver, lung) .
- Reactive oxygen species (ROS) assays : Measure intracellular ROS (e.g., DCFH-DA fluorescence) to link oxidative stress to indirect genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
